molecular formula C13H21NO5 B574943 Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate CAS No. 193274-53-2

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate

Katalognummer: B574943
CAS-Nummer: 193274-53-2
Molekulargewicht: 271.313
InChI-Schlüssel: IDSNQTJSDFUAEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate” is a chemical compound with the CAS Number: 193274-53-2 . It has a molecular weight of 271.31 and its IUPAC name is 1-tert-butyl 3-methyl 3-methyl-4-oxo-1,3-piperidinedicarboxylate .


Synthesis Analysis

The synthesis of “this compound” involves the use of Di-tert-butyl dicarbonate and METHYL 4-OXO-3-PIPERIDINECARBOXYLATE HYDROCHLORIDE . It is also used as a starting reagent in the synthesis of other compounds .


Molecular Structure Analysis

The Inchi Code of the compound is 1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-9(15)13(4,8-14)10(16)18-5/h6-8H2,1-5H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 353.1±42.0 °C at 760 mmHg . The compound is solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate has been utilized in the synthesis of novel heterocyclic compounds, such as methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds are synthesized for their potential use as achiral and chiral building blocks in the construction of complex molecular architectures. The synthesis involves converting piperidine-carboxylic acids into β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions to produce the target compounds. This methodology highlights the compound's utility in creating novel heterocyclic amino acids, which are crucial for pharmaceutical research and development (Matulevičiūtė et al., 2021).

Enantioselective Synthesis

In another research application, this compound has been involved in enantioselective synthesis processes, such as the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate. This process is crucial for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone. The enantioselective synthesis showcases the compound's role in generating chiral centers, which are essential for the pharmaceutical efficacy of many drugs (Wang et al., 2018).

Development of ACC Inhibitors

The compound has also been used in the discovery and development of novel (4-piperidinyl)-piperazine derivatives as potent and orally active acetyl-CoA carboxylase (ACC) non-selective inhibitors. Through the optimization of substituents on the nitrogen of the piperidine ring, researchers identified fluorine-substituted tert-butoxycarbonyl groups that led to the development of advanced analogs exhibiting potent inhibitory activities in enzyme-assay and cell-based assays. These findings underscore the compound's significance in medicinal chemistry, particularly in the development of treatments for metabolic disorders (Chonan et al., 2011).

Crystal Structure Analysis

Furthermore, the molecular and crystal structures of derivatives of this compound have been determined through X-ray diffraction analysis. These studies provide insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Understanding the crystal structures of these compounds is crucial for the rational design of pharmaceuticals and materials science applications (Kuleshova & Khrustalev, 2000).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-9(15)13(4,8-14)10(16)18-5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSNQTJSDFUAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735712
Record name 1-tert-Butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193274-53-2
Record name 1-tert-Butyl 3-methyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (2.00 g, 6.8 mmol) was dissolved in tetrahydrofuran and cooled to 0° C. To the solution was added NaH (0.300 g, 12.5 mmol) portionwise over 1 h. H2(g) was evolved during the addition. The reaction was allowed to stir for 30 minutes at 0° C. and then methyl iodide (0.422 mL, 6.8 mmol) was added and allowed to stir at room temperature for 13 h. The reaction was quenched with ice water and concentrated down. The residue was partitioned between water and ethyl acetate. The aqueous layer was extracted with EtOAc (3×), the organics were collected together dried over Mg2SO4, filtered and evaporated in vacuo, then purified by Biotage flash chromatography (10% ethyl acetate/90% hexane to yield the title compound (1.1 g, 52%). 1H-NMR (CDCl3): δ 1.29 (s, 3H), 1.47 (s, 9H), 2.47 (dt, 1H), 2.76 (m, 1H), 3.07 (d, 1H), 3.33 (dt, 1H), 3.71 (s, 3H), 4.11 (m, 1H), 4.50 (d, 1H).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.422 mL
Type
reactant
Reaction Step Three
Yield
52%

Synthesis routes and methods II

Procedure details

A solution of O1-tert-butyl O3-methyl 4-oxopiperidine-1,3-dicarboxylate (1 g, 3.88 mmol) in DMF (100 mL) was cooled to 0° C. followed by portion wise addition of NaH (60% dispersion of mineral oil, 0.16 g, 3.88 mmol). The resulting mixture was stirred at the same temperature for 15 min followed by addition of MeI (0.7 mL, 11.64 mmol) at 0° C. then stirred at rt for 44 h. After completion of reaction (by TLC), water (100 mL) was added and extracted with EtOAc (3×100 mL). The combined organics were washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure to obtain the product as a yellow oil (0.9 g). MS: 272.12 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.